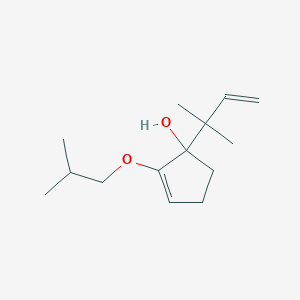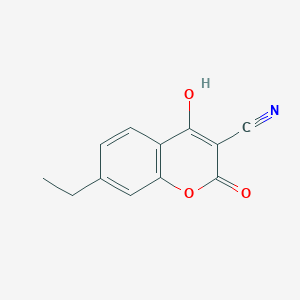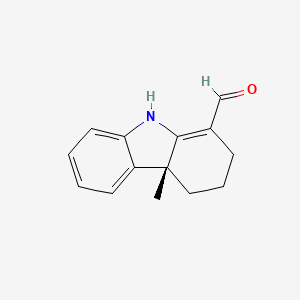
(4AR)-4A-Methyl-3,4,4A,9-tetrahydro-2H-carbazole-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4AR)-4A-Methyl-3,4,4A,9-tetrahydro-2H-carbazole-1-carbaldehyde is an organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound features a tetrahydrocarbazole core with a methyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4AR)-4A-Methyl-3,4,4A,9-tetrahydro-2H-carbazole-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a nitro precursor followed by cyclization and functional group modifications. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, followed by acid-catalyzed cyclization.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(4AR)-4A-Methyl-3,4,4A,9-tetrahydro-2H-carbazole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4AR)-4A-Methyl-3,4,4A,9-tetrahydro-2H-carbazole-1-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound is studied for its potential pharmacological activities. Carbazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties, and this compound is no exception.
Medicine
In medicinal chemistry, this compound serves as a building block for the synthesis of drug candidates. Its structural features make it a promising scaffold for designing molecules with therapeutic potential.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of (4AR)-4A-Methyl-3,4,4A,9-tetrahydro-2H-carbazole-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbazole core can interact with biological membranes, affecting their function and integrity. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: The parent compound, known for its wide range of biological activities.
1-Methylcarbazole: A methylated derivative with similar properties.
3,6-Dimethylcarbazole: Another methylated derivative with distinct reactivity.
Uniqueness
(4AR)-4A-Methyl-3,4,4A,9-tetrahydro-2H-carbazole-1-carbaldehyde is unique due to its specific functional groups and stereochemistry. The presence of the aldehyde group allows for further chemical modifications, while the tetrahydrocarbazole core provides stability and biological activity. This combination of features makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
57745-51-4 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
(4aR)-4a-methyl-2,3,4,9-tetrahydrocarbazole-1-carbaldehyde |
InChI |
InChI=1S/C14H15NO/c1-14-8-4-5-10(9-16)13(14)15-12-7-3-2-6-11(12)14/h2-3,6-7,9,15H,4-5,8H2,1H3/t14-/m1/s1 |
Clé InChI |
UEGIZFMVPQTTBI-CQSZACIVSA-N |
SMILES isomérique |
C[C@]12CCCC(=C1NC3=CC=CC=C23)C=O |
SMILES canonique |
CC12CCCC(=C1NC3=CC=CC=C23)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


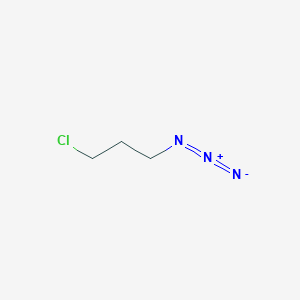

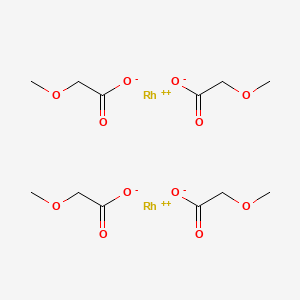
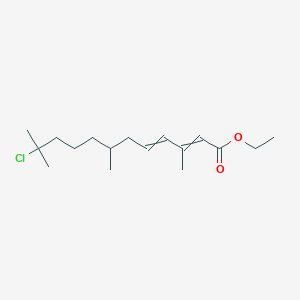
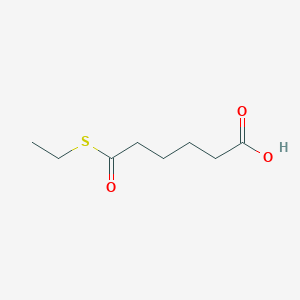
![Thieno[3,2-c][1,2]oxazole](/img/structure/B14619165.png)

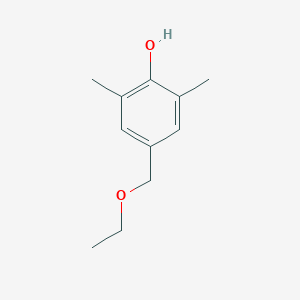
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
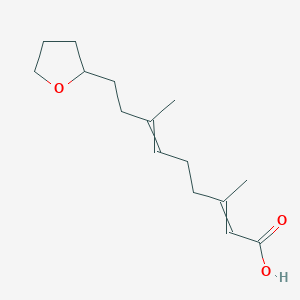
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)
![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
